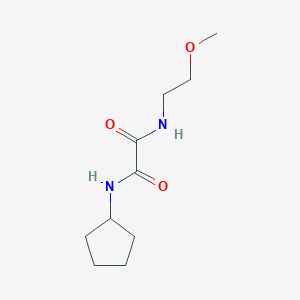
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamide, also known as CYCLOMETHADONE, is a synthetic opioid drug that was first synthesized in the 1960s. It is a potent analgesic that has been used for the treatment of chronic pain. CYCLOMETHADONE is a member of the ethylenediamine class of opioids and is structurally related to methadone.
Mecanismo De Acción
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE acts as a mu-opioid receptor agonist, similar to other opioids such as morphine and fentanyl. It binds to the mu-opioid receptor and activates it, resulting in the inhibition of pain signals in the central nervous system.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE produces a range of biochemical and physiological effects, including pain relief, sedation, euphoria, and respiratory depression. It also has the potential to cause dependence and addiction, similar to other opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE has several advantages and limitations for use in lab experiments. Its potency and efficacy make it a useful tool for studying the mu-opioid receptor and its role in pain signaling. However, its potential for addiction and dependence make it a challenging substance to work with, and caution must be taken to ensure proper handling and disposal.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE. One area of interest is the development of new opioid analgesics with improved safety profiles and reduced potential for addiction and dependence. Another area of interest is the development of new opioid maintenance therapies for the treatment of opioid addiction. Finally, further research is needed to fully understand the role of the mu-opioid receptor in pain signaling and to develop new therapies that target this receptor.
Métodos De Síntesis
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE can be synthesized through a multistep process starting with the reaction of cyclopentanone with ethyl magnesium bromide to form the corresponding alcohol. The alcohol is then converted to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 2-methoxyethyl chloride to form N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE has been extensively studied for its analgesic properties. It has been shown to be effective in the treatment of chronic pain, including cancer pain, neuropathic pain, and pain associated with sickle cell disease. N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE has also been studied for its potential use as an opioid maintenance therapy, similar to methadone.
Propiedades
IUPAC Name |
N'-cyclopentyl-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-15-7-6-11-9(13)10(14)12-8-4-2-3-5-8/h8H,2-7H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCRGNITZAVPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

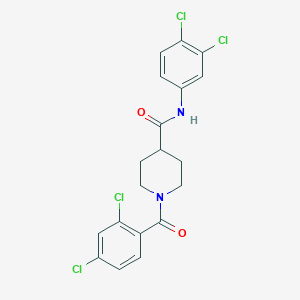
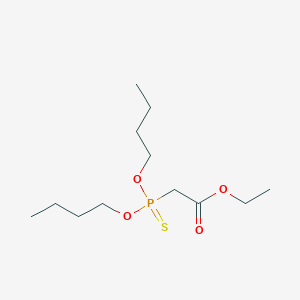
![1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B5232869.png)
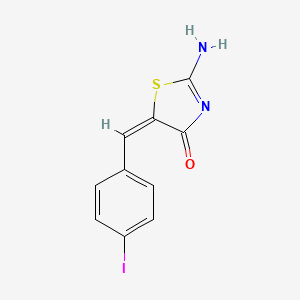

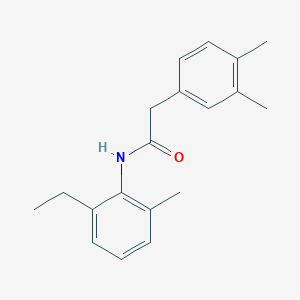
![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)